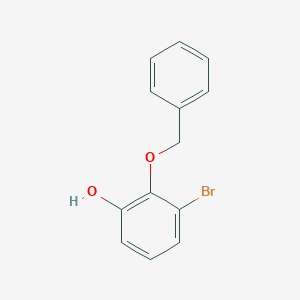

2-(Benzyloxy)-3-bromophenol

Description

2-(Benzyloxy)-3-bromophenol is an aromatic compound featuring a phenol core substituted with a benzyloxy group at the ortho position (C2) and a bromine atom at the meta position (C3).

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

3-bromo-2-phenylmethoxyphenol |

InChI |

InChI=1S/C13H11BrO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI Key |

XBHUDRXMLYVAPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromophenol typically involves the bromination of 2-(Benzyloxy)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-bromophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Zinc or tin in dilute mineral acid can be used for the reduction of the bromine atom.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: 2-(Benzyloxy)phenol

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-bromophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromophenol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Phenol

Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS: 2385018-47-1, ) shares the same substitution pattern (C2 benzyloxy, C3 bromine) but replaces the phenolic -OH group with a benzyl ester (-OCOOBn). This esterification enhances stability against oxidation but reduces acidity compared to phenolic derivatives. Such esters are often used as protected intermediates in multistep syntheses .

Positional Isomerism in Benzene Derivatives

- 1-(Benzyloxy)-3-bromobenzene (CAS: 53087-13-1, ): The benzyloxy and bromine groups are positioned at C1 and C3 (meta relationship). The absence of a phenolic -OH group simplifies reactivity, favoring use in cross-coupling reactions.

- 1-Benzyloxy-4-bromobenzene: Here, bromine is at C4 (para to benzyloxy).

Steric and Electronic Effects

The ortho placement of the benzyloxy group in 2-(Benzyloxy)-3-bromophenol introduces steric crowding, which may hinder nucleophilic aromatic substitution (NAS) at C3. In contrast, para-substituted analogs (e.g., 1-benzyloxy-4-bromobenzene) experience less steric interference, enabling faster NAS or Suzuki-Miyaura coupling .

Data Table: Key Properties of Related Compounds

Notes:

- This compound is hypothesized to exhibit lower solubility in apolar solvents than its ester analog due to the polar -OH group.

Biological Activity

2-(Benzyloxy)-3-bromophenol is an organic compound recognized for its unique structural features, including a bromine atom and a benzyloxy functional group attached to a phenolic ring. The molecular formula of this compound is CHBrO, with a molecular weight of approximately 279.13 g/mol. Its distinctive structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating its potential as an antioxidant agent in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines, highlighting its potential use in inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the benzyloxy group enhances its lipophilicity, which may facilitate better interaction with biological membranes and targets. Comparative studies with structurally similar compounds have provided insights into the SAR:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromophenol | Bromine at para position | Antimicrobial |

| 2-Hydroxy-3-bromobenzaldehyde | Aldehyde functional group | Moderate antioxidant |

| Benzyl Alcohol | Hydroxyl group without bromine | Limited biological activity |

The unique combination of the benzyloxy group and bromine atom in this compound enhances its reactivity and biological activity compared to simpler analogs like 4-bromophenol or benzyl alcohol.

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting potent antimicrobial activity. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the DPPH radical scavenging assay was employed to measure the effectiveness of this compound. The compound exhibited an IC value of 25 µg/mL, showcasing its potential as an effective antioxidant. This property is particularly relevant for applications in food preservation and therapeutic interventions against oxidative stress.

Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory effects revealed that this compound significantly reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.